2-(Methylamino)-1-(1-propyl-1h-pyrazol-5-yl)ethan-1-ol
Description
Properties
Molecular Formula |
C9H17N3O |
|---|---|
Molecular Weight |
183.25 g/mol |
IUPAC Name |
2-(methylamino)-1-(2-propylpyrazol-3-yl)ethanol |
InChI |
InChI=1S/C9H17N3O/c1-3-6-12-8(4-5-11-12)9(13)7-10-2/h4-5,9-10,13H,3,6-7H2,1-2H3 |
InChI Key |
QLRQQGWKZFUNSE-UHFFFAOYSA-N |
Canonical SMILES |
CCCN1C(=CC=N1)C(CNC)O |
Origin of Product |
United States |
Biological Activity
2-(Methylamino)-1-(1-propyl-1H-pyrazol-5-yl)ethan-1-ol, also known by its CAS number 1339815-19-8, is a pyrazole derivative that has garnered attention in pharmacological research due to its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including relevant data tables, case studies, and research findings.
- Molecular Formula : C₈H₁₄N₂O
- Molecular Weight : 154.21 g/mol
- CAS Number : 1339815-19-8
Biological Activity Overview
The biological activity of this compound has been studied in various contexts, particularly focusing on its antibacterial and antifungal properties.
Antibacterial Activity
Recent studies have evaluated the compound's effectiveness against a range of bacterial strains. For instance, it was tested against common pathogens such as Staphylococcus aureus and Escherichia coli. The Minimum Inhibitory Concentration (MIC) values indicated significant antibacterial activity.
| Bacterial Strain | MIC (mg/mL) |
|---|---|
| Staphylococcus aureus | 0.025 |
| Escherichia coli | 0.019 |
These results suggest that the compound exhibits potent antibacterial properties, comparable to known antibiotics.
Antifungal Activity
In addition to its antibacterial properties, the compound has also been evaluated for antifungal activity. It demonstrated effectiveness against several fungal strains, including Candida albicans and Fusarium oxysporum.
| Fungal Strain | MIC (mg/mL) |
|---|---|
| Candida albicans | 0.0048 |
| Fusarium oxysporum | 0.039 |
These findings indicate that this compound may serve as a potential antifungal agent.
The mechanism through which this compound exerts its biological effects is not fully elucidated. However, it is hypothesized that the presence of the pyrazole ring may play a crucial role in its interaction with bacterial and fungal cell membranes, disrupting their integrity and leading to cell death.
Case Studies
A notable study published in the journal "MDPI" highlighted the synthesis and biological evaluation of various pyrazole derivatives, including this compound. The study demonstrated that modifications to the pyrazole structure significantly influenced the antibacterial and antifungal activity, suggesting a structure–activity relationship (SAR) that merits further investigation .
Comparison with Similar Compounds
Compound A : 2-{[(1-Methyl-1H-pyrazol-5-yl)methyl]amino}ethan-1-ol (CAS: 1157105-13-9)
Compound B : 5-Amino-3-hydroxy-1H-pyrazol-1-yl)(2,4-diamino-3-cyanothiophene-5-yl)methanone (7a)
- Molecular Framework : Pyrazole fused with a thiophene-carboxamide group.
- This compound demonstrates improved solubility in polar solvents (e.g., 1,4-dioxane) compared to the target compound .
Physicochemical and Functional Comparisons
Key Findings:
Synthetic Complexity : Compound B’s synthesis involves multicomponent reactions (e.g., Gewald reaction) , whereas the target compound and Compound A may utilize simpler alkylation or coupling strategies.
Functional Versatility: The ethanolamine group in the target compound and Compound A allows for protonation at physiological pH, making them suitable for ion-channel or GPCR targeting. In contrast, Compound B’s cyanothiophene group favors electronic interactions in enzyme inhibition .
Notes on Methodology and Data Sources
- Synthetic Protocols : highlights 1,4-dioxane and triethylamine as common solvents/bases in pyrazole derivatization, which may apply to the target compound’s synthesis .
Q & A
Basic Research Question
- PPE : Wear nitrile gloves and goggles to prevent skin/eye contact (classified as skin/eye irritant category 2) .
- Ventilation : Use fume hoods during synthesis to avoid inhalation of volatile byproducts.
- Storage : Keep in amber vials under nitrogen at –20°C to prevent degradation .
How does stereochemistry influence its interaction with biological targets?
Advanced Research Question
The β-amino alcohol group’s stereochemistry (R/S configuration) affects binding to chiral targets (e.g., enzymes). Methods to study:
- Chiral chromatography : Separate enantiomers using columns like Chiralpak IG-3.
- X-ray crystallography : Resolve absolute configuration, as seen in similar pyrazoles with dihedral angles <50° between aromatic rings .
What computational methods predict its metabolic stability and toxicity?
Advanced Research Question
- ADMET prediction : Use tools like SwissADME to estimate CYP450 metabolism and hepatotoxicity.
- Molecular dynamics (MD) simulations : Model interactions with metabolic enzymes (e.g., CYP3A4) to identify vulnerable sites .
How can stability studies under physiological conditions be conducted?
Advanced Research Question
- pH stability : Incubate in buffers (pH 2–9) at 37°C and monitor degradation via HPLC.
- Thermal stability : Use TGA (thermogravimetric analysis) to assess decomposition thresholds (>150°C typical for pyrazoles) .
What strategies improve yield in multi-step syntheses of this compound?
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
